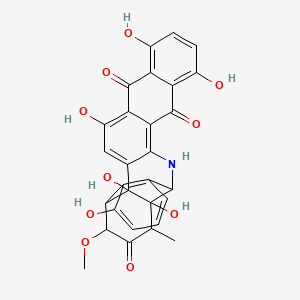

Dynemicin O

Description

Historical Discovery and Isolation of the Dynemicin Natural Products Family

The story of the dynemicins began in the early 1980s with the isolation of the first and most well-known member, Dynemicin A. This discovery was the result of screening soil samples from the Gujarat State of India. nih.gov The producing organism was identified as the bacterium Micromonospora chersina. nih.govwikipedia.org Initially, the compound was noted for its vibrant purple hue, a characteristic conferred by its anthraquinone (B42736) moiety, and was considered for its properties as a dye. nih.gov However, subsequent research soon unveiled its potent anti-cancer properties. nih.gov

The structural elucidation of Dynemicin A was a significant milestone, achieved in 1989 by the Bristol-Myers Pharmaceutical Company in Japan. nih.gov This was accomplished through X-ray diffraction studies of a closely related derivative, triacetyldynemicin A. nih.gov The discovery and characterization of Dynemicin A paved the way for the isolation of other members of the dynemicin family, including Dynemicins O, P, and Q, from the same bacterial strain, Micromonospora chersina M956-1. nih.gov

| Key Milestone | Description | Year |

| Initial Isolation | Dynemicin A was first isolated from a soil sample in Gujarat, India. nih.gov | Early 1980s |

| Producing Organism | The bacterium Micromonospora chersina was identified as the source of Dynemicin A. nih.govwikipedia.org | Early 1980s |

| Structural Elucidation | The chemical structure of Dynemicin A was determined by Bristol-Myers. nih.gov | 1989 |

| Isolation of Dynemicin O, P, and Q | Further investigation of Micromonospora chersina led to the discovery of these related compounds. nih.gov | 1991 |

Chemical Structural Features and Distinctions of the Enediyne Natural Product Class

The enediyne natural products are defined by a highly reactive structural motif known as the "enediyne core" or "warhead." This core consists of a nine- or ten-membered ring containing two triple bonds (a diyne) and one double bond (an ene) in a specific arrangement, typically a (Z)-1,5-diyn-3-ene unit. researchgate.net This strained cyclic system is the source of their potent biological activity.

The mechanism of action of enediynes involves a fascinating chemical transformation known as the Bergman cyclization. Upon activation by a triggering event, the enediyne core undergoes a cycloaromatization reaction to form a highly reactive para-benzyne diradical. researchgate.netutexas.edu This diradical is a powerful hydrogen-abstracting species that can cleave both strands of DNA, leading to cell death. nih.gov

The diversity within the enediyne family arises from the variety of peripheral chemical groups attached to the core. These moieties play crucial roles in the molecule's stability, DNA binding specificity, and the triggering mechanism for the Bergman cyclization.

Positioning of this compound within the Dynemicin Subfamily and Related Enediynes

This compound, along with its co-isolated congeners Dynemicin P and Q, occupies a unique position within the dynemicin subfamily. While they share the characteristic anthraquinone core of the dynemicins, they possess significant structural modifications to the "warhead" region that set them apart from Dynemicin A. nih.gov

The most critical distinction is the absence of the 1,5-diyn-3-ene bridge in this compound. Instead, it features a bridging phenylene group. nih.gov This fundamental change in the core structure means that this compound is not a true enediyne in the classical sense and would not be expected to undergo the characteristic Bergman cyclization.

Further structural deviations in this compound compared to Dynemicin A include:

A vicinal diol (vic-diol) in place of the epoxide ring. nih.gov

An oxo group replacing the carboxylic acid moiety. nih.gov

These structural alterations significantly impact the molecule's three-dimensional shape and electronic properties, and consequently, its biological activity. While Dynemicin A's cytotoxicity is directly linked to its enediyne core, the biological activity of this compound would be mediated by a different mechanism, likely related to its anthraquinone portion and other functional groups.

| Compound | "Warhead" Structure | Key Functional Groups |

| Dynemicin A | 1,5-diyn-3-ene bridge | Epoxide, Carboxylic acid |

| This compound | Bridging phenylene group | Vicinal diol, Oxo group |

Overview of Academic Research Trajectories and Challenges for Dynemicin Natural Products

The unique structure and potent biological activity of the dynemicin natural products have spurred extensive academic research. Key areas of investigation include:

Total Synthesis: The complex and strained architecture of dynemicins, particularly Dynemicin A, presents a formidable challenge for synthetic organic chemists. pnas.org Achieving a total synthesis is a significant undertaking that allows for the confirmation of the proposed structure and provides access to analogs for structure-activity relationship (SAR) studies. The development of novel synthetic methodologies has been a direct result of these efforts. digitellinc.com

Biosynthesis: Understanding how Micromonospora chersina produces these intricate molecules is another major research focus. Studies have revealed that the enediyne and anthraquinone portions of Dynemicin A are biosynthesized from two separate polyketide chains that are later joined. nih.govnih.gov The biosynthetic gene cluster for dynemicin has been identified, opening up possibilities for genetic engineering and the production of novel analogs. wikipedia.org

Mechanism of Action: Detailed studies have elucidated the mechanism by which Dynemicin A intercalates into the minor groove of DNA, a process facilitated by its anthraquinone moiety. oup.com This binding positions the enediyne core for the Bergman cyclization and subsequent DNA cleavage. Research on analogs helps to dissect the specific roles of different structural components in this process.

A significant challenge in the study and potential therapeutic application of dynemicins is their indiscriminate cytotoxicity. The potent DNA-damaging ability of compounds like Dynemicin A does not distinguish between cancerous and healthy cells, leading to a narrow therapeutic window. nih.gov This has driven research into the development of drug delivery systems and the synthesis of analogs with improved cancer cell specificity. researchgate.net The high reactivity and instability of the enediyne core also pose challenges for isolation, synthesis, and formulation. researchgate.net

The discovery of naturally occurring analogs like this compound, with a modified core, provides valuable insights into the structural requirements for cytotoxicity and offers alternative scaffolds for the design of new therapeutic agents.

Structure

2D Structure

Properties

CAS No. |

138370-12-4 |

|---|---|

Molecular Formula |

C29H23NO10 |

Molecular Weight |

545.5 g/mol |

IUPAC Name |

2,3,9,20,23,27-hexahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8(13),9,11,16,19,21,23,26-nonaene-5,18,25-trione |

InChI |

InChI=1S/C29H23NO10/c1-9-23(35)26(40-2)21-16-10(4-3-5-12(16)31)27-28(9,38)29(21,39)11-8-15(34)19-20(22(11)30-27)25(37)18-14(33)7-6-13(32)17(18)24(19)36/h3-9,21,26-27,30-34,38-39H,1-2H3 |

InChI Key |

DXAZISIKQHCJNJ-UHFFFAOYSA-N |

SMILES |

CC1C(=O)C(C2C3=C(C=CC=C3O)C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)OC |

Canonical SMILES |

CC1C(=O)C(C2C3=C(C=CC=C3O)C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)OC |

Synonyms |

dynemicin O |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Foundations of Dynemicin O Production

Identification of the Producing Organism and Biosynthetic Origins

Dynemicin O, along with its close relatives Dynemicin A, P, and Q, was isolated from the culture broth of Micromonospora chersina jst.go.jpnih.gov. This actinomycete bacterium is the primary source for these potent enediyne compounds. The biosynthesis of Dynemicin A, and by extension its analogs like this compound, is understood to originate from polyketide chains, specifically derived from acetate (B1210297) units wikipedia.orgnih.govnih.govresearchgate.net.

Elucidation of Key Biosynthetic Intermediates and Precursors

The biosynthesis of this compound is thought to proceed from common precursors shared with Dynemicin A. Early studies indicated that Dynemicin A is assembled from two distinct heptaketide chains, originating from head-to-tail coupled acetate units wikipedia.org. More recent research has identified a critical mid-pathway intermediate: an iodoanthracene bearing a fused thiolactone nih.govnih.gov. This iodoanthracene-γ-thiolactone is a key building block for the anthraquinone (B42736) portion of Dynemicin A and related compounds researchgate.netnih.govnih.govresearchgate.netnih.gov. It is believed that this intermediate is further processed to form the anthraquinone moiety, which is then coupled with the enediyne core nih.govacs.orgresearchgate.net. This compound itself is characterized by a structural difference from Dynemicin A, featuring a vicinal diol in place of the epoxide ring found in Dynemicin A nih.gov.

Characterization of Enzymatic Machinery and Proteins Involved in Dynemicin Biosynthesis

The intricate assembly of this compound relies on a suite of enzymes encoded within its biosynthetic gene cluster. A central player is the highly reducing iterative type I polyketide synthase (PKS), known as DynE8. This PKS is remarkable as it is responsible for synthesizing the core scaffolds of both the enediyne and the anthraquinone portions of Dynemicin A nih.govresearchgate.netresearchgate.net. In addition to the PKS, other enzymes are crucial. DynF, a protein encoded within the gene cluster, has been structurally characterized as a dimeric eight-stranded β-barrel. Its structure, with palmitic acid bound in a cavity, suggests a role in binding the precursor polyene heptaene, which is essential for forming the ten-membered ring of the enediyne core nih.govrcsb.orgnih.goviucr.org. Furthermore, a two-enzyme system, comprising the flavin-dependent monooxygenase DynE13 and the cofactor-free enzyme DynA1, catalyzes the final steps of anthraquinone formation by converting the δ-thiolactone anthracene (B1667546) to hydroxyanthraquinone acs.orgntu.edu.sg. Other enzymes, such as methyltransferases, are also implicated in the later stages of Dynemicin A biosynthesis, potentially influencing the final molecular structure nih.govoup.com.

Analysis of Biosynthetic Gene Clusters (BGCs) and Regulatory Elements

The complete biosynthesis of this compound is directed by a large biosynthetic gene cluster (BGC) within Micromonospora chersina nih.govnih.goviucr.orgsecondarymetabolites.org. This cluster contains numerous open reading frames (ORFs), estimated to be around 60, which are annotated for functions related to enediyne core biosynthesis, maturation, regulation, and transport nih.gov. The "minimal enediyne cassette," conserved across various enediyne BGCs, is present and includes genes like dynE8 (the PKS) and dynE7 (a thioesterase) nih.govnih.govoup.com. While the core enediyne genes are clustered, genes responsible for anthraquinone biosynthesis were initially thought to be distant, but genome analysis has confirmed their presence within the M. chersina genome, often linked to the same cluster nih.govnih.gov. Regulatory elements within the BGC are crucial for controlling the expression of these biosynthetic genes, ensuring proper production of the complex molecule nih.gov.

Chemoenzymatic and Mutasynthetic Approaches for Structural Diversification

The complexity of this compound and its analogs presents challenges for total chemical synthesis, leading researchers to explore chemoenzymatic and mutasynthetic strategies for structural diversification researchgate.netnih.govnih.govcolab.ws. Mutasynthesis involves creating mutant strains that are blocked in the synthesis of a specific intermediate, such as the iodoanthracene-γ-thiolactone. These mutants can then be supplemented with chemically synthesized, modified versions of the intermediate. This allows for the incorporation of novel structural features into the final product, enabling the exploration of structure-activity relationships and the development of analogs with potentially enhanced properties researchgate.netnih.govnih.govcolab.ws. For instance, modifying the anthraquinone moiety through precursor-directed biosynthesis can lead to derivatives with altered DNA binding and cytotoxicity profiles nih.gov.

Advanced Methodologies in Total Synthesis of Dynemicin O and Its Core Structures

Retrosynthetic Analysis Strategies for Complex Molecular Architectures

Retrosynthetic analysis provides a logical framework for deconstructing complex target molecules into simpler, commercially available starting materials. For a molecule as complex as Dynemicin O, this process is critical for identifying key strategic bonds and simplifying the challenge into manageable sub-targets. The most successful syntheses of the dynemicin core have employed convergent strategies, which involve the independent synthesis of major fragments that are combined in the later stages.

A common retrosynthetic disconnection strategy for the dynemicin scaffold, exemplified by the work of Myers and coworkers on Dynemicin A, involves three primary fragments:

An anthraquinone (B42736) or a precursor like a functionalized quinoline (B57606) or quinone imine.

A (Z)-enediyne bridge fragment.

A linking unit , often incorporating the functionality required for the final ring closures and stereochemical control.

This approach breaks the molecule at the C9-C10 bond and the connection between the enediyne and the aromatic core. A pivotal disconnection is the Diels-Alder cycloaddition, which retrospectively cleaves the central carbocyclic ring fused to the anthraquinone, simplifying it into a diene (like an isobenzofuran) and a dienophile (like a quinone imine). utexas.eduresearchgate.net This powerful transformation allows for the late-stage, highly convergent assembly of the pentacyclic core.

Stereocontrolled Synthesis of Key Structural Moieties (e.g., enediyne core, saccharide unit, anthraquinone moiety)

The successful total synthesis of this compound's core relies on the precise, stereocontrolled construction of its constituent parts.

Enediyne Core: The ten-membered enediyne ring is the cytotoxic "warhead" of the molecule. nih.gov Its synthesis is challenging due to ring strain and the reactivity of the conjugated system. Key strategies involve the stereoselective formation of the (Z)-double bond and the installation of the two acetylene (B1199291) units. Palladium-catalyzed coupling reactions are instrumental in this process. For instance, Danishefsky and coworkers developed a novel palladium-mediated interpolative coupling of a bis-iodoalkyne and a distannylethylene to forge the enediyne ring system. acs.org Another critical reaction is the stereoselective addition of acetylides to carbonyl groups. The Myers synthesis, for example, features a highly stereoselective addition of a (Z)-enediyne fragment to a quinoline precursor, which sets a key stereocenter for the bridged bicyclic system. researchgate.net

Anthraquinone Moiety: The planar anthraquinone system serves to intercalate into the minor groove of DNA. nih.gov Its synthesis is typically achieved through cycloaddition reactions. A powerful and frequently used method is the Diels-Alder reaction between a diene and a dienophile to construct the central ring system. utexas.edu In one of the most elegant examples, a highly reactive quinone imine was reacted with a substituted isobenzofuran, which, after oxidative workup, assembled the core structure in high yield. researchgate.net An alternative approach involves the reaction of phthalide (B148349) anions with benzynes, which generates the anthraquinone skeleton in a single regioisomeric form. nih.gov

Saccharide Unit: While not part of the core structure addressed in most seminal syntheses, the unique deoxysamino carbohydrate moiety of Dynemicin A is crucial for its biological activity. The synthesis of such highly functionalized, C-branched carbohydrates presents a distinct set of challenges, demanding rigorous stereochemical control. General strategies for constructing such units involve multi-step sequences starting from common monosaccharides like D-glucose. rsc.org Key transformations include stereoselective glycosylation to attach the sugar to the aglycone and the careful introduction of functional groups like the amino group at specific positions. The development of stereoselective methods for creating C-glycosides and functionalizing the carbohydrate ring are active areas of research, often relying on substrate control or chiral auxiliaries to achieve the desired stereochemistry.

Methodological Advancements in Macrocyclization and Ring-Closing Reactions (e.g., Diels-Alder, Sonogashira cross-coupling)

Forming the macrocyclic enediyne core of dynemicin is a critical and often low-yielding step in early synthetic endeavors. Methodological advancements in ring-closing reactions have been pivotal in overcoming this hurdle.

Diels-Alder Reaction: The intramolecular Diels-Alder reaction has been ingeniously applied not just for constructing the anthraquinone portion but also as part of a cascade to form the enediyne macrocycle itself. In a strategy developed by Schreiber and coworkers for a dynemicin model, a cascade Sonogashira macrocyclization was followed by a transannular Diels-Alder reaction. This elegant sequence contracts a larger, more flexible macrocycle into the strained, final 10-membered enediyne ring system.

Sonogashira Cross-Coupling: The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is exceptionally well-suited for constructing the enediyne motif. It allows for the formation of carbon-carbon bonds under mild conditions, which is crucial for handling sensitive substrates. Intramolecular versions of this reaction have been used to close the 10-membered ring by coupling a terminal alkyne with a vinyl halide positioned at the other end of a linear precursor, directly forming the macrocyclic enediyne core.

These advanced macrocyclization techniques represent a significant improvement over earlier methods, offering higher yields and greater control over the formation of the highly strained and reactive core of the dynemicin molecule.

Challenges and Innovations in Protecting Group Strategies and Reaction Sequences

The high density of reactive functional groups in dynemicin precursors necessitates a sophisticated and robust protecting group strategy. nih.gov Managing the selective protection and deprotection of multiple hydroxyl, amino, and carbonyl groups, while simultaneously constructing the labile enediyne system, is a major synthetic challenge. total-synthesis.com

A key innovation is the use of an orthogonal protecting group strategy . This involves using multiple protecting groups within the same molecule that can be removed under distinct and non-interfering conditions (e.g., one removed by acid, another by base, and a third by hydrogenation). rsc.org This allows for the sequential unmasking and reaction of specific functional groups without affecting others.

Specific examples from dynemicin syntheses highlight these challenges:

Nitrogen Protection: The nitrogen atom within the core structure is often protected to modulate its reactivity. The adamantyl group has been used as a bulky and stable protecting group for the dihydroquinoline nitrogen, which can be carried through multiple steps before removal. utexas.edu In another approach, the trimethylsilylethoxycarbonyl (TEOC) group was employed on a dihydroquinoline derivative, proving compatible with the conditions needed for the closure of the enediyne unit. acs.org

Hydroxyl and Phenol Protection: The numerous hydroxyl groups on the anthraquinone and saccharide moieties require protection, often as silyl (B83357) ethers (e.g., TBS, TIPS) or methyl ethers, which offer varying degrees of stability and can be selectively removed.

Temporary Steric Control: Protecting groups can also serve as temporary steric control elements. In the Danishefsky synthesis, a benzophenone (B1666685) ketal was used to direct the stereoselective installation of an ethynyl (B1212043) group. acs.org

The primary challenge lies in the final deprotection steps. Removing multiple protecting groups from the fully assembled, highly reactive dynemicin core without causing decomposition requires extremely mild and carefully optimized conditions. The development of novel protecting groups that can be removed under neutral or very specific conditions is an ongoing area of innovation crucial for the success of such complex syntheses.

Convergent and Linear Synthesis Approaches to Dynemicin Scaffolds

Convergent Synthesis: A convergent synthesis, in contrast, involves preparing key fragments of the target molecule independently and then combining them at a late stage. total-synthesis.com This approach offers several advantages:

Efficiency: The parallel synthesis of fragments allows for a more efficient use of time and resources.

Flexibility: The modular nature of a convergent synthesis allows for the preparation of analogues by simply modifying one of the fragments before the final coupling, a powerful tool for structure-activity relationship studies.

The total synthesis of (+)-Dynemicin A by Myers is a premier example of a highly convergent route. Two complex, enantiomerically pure fragments—a quinone imine and an isobenzofuran—were synthesized through multi-step sequences and then coupled in the final stage via a Diels-Alder reaction. This late-stage convergence was key to the success of the synthesis, allowing for the efficient assembly of the complex and labile final product. This strategic choice underscores a fundamental principle in modern organic synthesis: for complex targets, convergence is not just advantageous, it is often essential.

Molecular Mechanisms of Action: Interactions at the Subcellular and Biomolecular Levels

Elucidation of DNA Cleavage Mechanisms via Enediyne Cycloaromatization (e.g., Bergman Cyclization)

The hallmark of the enediyne class of antibiotics, including Dynemicin O, is their ability to undergo a cycloaromatization reaction, most notably the Bergman cyclization, to generate a highly reactive biradical species. srce.hrrsc.orgwikipedia.org This process is central to their DNA-damaging capabilities.

The enediyne core of the dynemicin molecule contains two acetylenic groups conjugated to a double bond within a ten-membered ring. nih.gov This configuration is a stable, but latently reactive, "warhead". srce.hrnih.gov Upon activation, this enediyne system undergoes a conformational change that brings the two acetylenic carbons into close proximity, facilitating the Bergman cyclization. srce.hrnih.gov This reaction transforms the enediyne into a 1,4-dehydrobenzene biradical, a highly unstable and reactive intermediate. wikipedia.orgnih.gov

This biradical is a potent hydrogen-abstracting species. nih.gov Once formed in the vicinity of DNA, it abstracts hydrogen atoms from the sugar-phosphate backbone of the DNA strands. srce.hrnih.gov This hydrogen abstraction initiates a cascade of radical reactions that ultimately leads to both single- and double-stranded breaks in the DNA, causing profound cellular damage and triggering apoptosis (programmed cell death). rsc.orgnih.govnih.gov

Computational studies have shown that the barrier for the Bergman cyclization is significantly high in the unactivated form of dynemicin. However, upon triggering, this barrier is substantially lowered, making the reaction feasible under physiological conditions. smu.edu The resulting singlet biradical is kinetically stable enough to react with DNA. smu.edu A derivative of Dynemicin A, in which the enediyne structure was aromatized by treatment with HCl, showed no DNA cleavage activity, confirming the critical role of the enediyne chromophore in DNA scission. pnas.org

Investigations into DNA Binding Modes and Sequence Specificity

This compound's interaction with DNA is a crucial prerequisite for its cleavage activity. The molecule's hybrid structure allows for a specific binding mode that positions the reactive enediyne core optimally for its destructive action.

Once intercalated, this compound exhibits a degree of sequence specificity in its DNA cleavage. The preferential cutting sites are located on the 3' side of purine (B94841) bases, with sequences such as 5'-GC, 5'-GT, and 5'-AG being particularly susceptible. pnas.orgnih.gov Guanine is a favored cutting site. pnas.org This specificity is distinct from that of other enediyne antibiotics like esperamicin (B1233071) and calicheamicin (B1180863). pnas.orgnih.gov Dynemicin also preferentially cleaves the double-stranded regions and the stem regions of single-stranded DNAs, making it a useful tool for probing DNA secondary structures. pnas.orgnih.gov

| Feature | Description | Source(s) |

| Binding Moiety | Anthraquinone (B42736) core | pnas.org, nih.gov |

| Binding Mode | Intercalation into the minor groove of B-DNA | pnas.org, nih.gov, nih.gov |

| Sequence Preference | 3' side of purine bases (e.g., 5'-GC, 5'-GT, 5'-AG) | pnas.org, nih.gov |

| Favored Base | Guanine | pnas.org |

Molecular Triggers and Activation Pathways

For this compound to exert its DNA-cleaving effects, it must first be activated. This activation process involves a series of chemical transformations that "arm" the enediyne warhead.

A key activation pathway for dynemicins involves the reduction of the quinone moiety of the anthraquinone group to a hydroquinone. nih.govnii.ac.jp This reduction can be triggered by cellular reducing agents such as NADPH or thiol-containing compounds like glutathione. nih.govpnas.orgnih.gov The presence of these agents significantly enhances the DNA strand scission activity of dynemicin. pnas.orgnih.gov

Following the reduction of the quinone, a critical step in the activation of Dynemicin A (a closely related analogue) is the opening of its epoxide ring. rsc.orgnih.gov For this compound, which possesses a vicinal diol instead of an epoxide, the activation mechanism is altered, leading to reduced DNA cleavage activity compared to Dynemicin A. This highlights the importance of the epoxide moiety for efficient activation. The epoxide opening in Dynemicin A is thought to proceed via the formation of a quinone methide, which then undergoes nucleophilic attack. pnas.org This series of reactions induces significant strain in the 10-membered enediyne ring, which is then relieved by the Bergman cyclization, generating the DNA-damaging biradical. pnas.org

Probing Non-DNA Binding Targets and Interactions with Other Biomolecules

While DNA is the primary target of this compound, research has also explored its interactions with other biomolecules and its potential to modulate cellular pathways through non-DNA binding mechanisms. Some chemotherapeutic agents can affect cell behavior without directly attacking DNA. srce.hr

The biosynthesis of dynemicin involves a complex pathway with numerous enzymes. nih.gov For instance, the protein DynF, encoded within the dynemicin biosynthetic gene cluster, is believed to be involved in binding the polyene precursor necessary for synthesizing the enediyne core. nih.gov While this relates to the production of dynemicin rather than its direct action in a target cell, it underscores the intricate biological context of these molecules.

Furthermore, studies on polynuclear platinum complexes, another class of anticancer agents, have shown that cellular accumulation can be mediated by binding to heparan sulfate (B86663) proteoglycans (HSPGs), opening up the possibility of new therapeutic targets. rsc.org While direct evidence for this compound is limited, the principle that complex molecules can have multiple cellular interaction partners is well-established. rsc.org

Mechanistic Studies of this compound Activation and Deactivation Processes

The activation and deactivation of this compound are critical processes that control its cytotoxicity. Activation, as previously discussed, is triggered by bioreduction and leads to the formation of the reactive biradical. nih.govpsu.edu Conversely, deactivation pathways can render the molecule harmless, preventing it from damaging DNA.

One key aspect of activation is the structural change that lowers the energy barrier for the Bergman cyclization. smu.edu For Dynemicin A, the opening of the epoxide ring is the crucial trigger. rsc.orgnih.gov In the case of this compound, which has a vicinal diol instead of an epoxide, its reduced DNA cleavage activity suggests a less efficient activation process.

Design and Synthesis of Dynemicin O Analogs for Mechanistic Probing

Rational Design Principles for Structural Modification and Reactivity Tuning

The design of Dynemicin O analogs is guided by a deep understanding of its structure-activity relationships. rsc.orgslideshare.netnih.govunimi.it The molecule's architecture features a 10-membered enediyne core fused to an anthraquinone (B42736) moiety. The enediyne is the "warhead," responsible for generating a reactive 1,4-dehydrobenzene biradical via Bergman cyclization, which ultimately cleaves DNA. nih.gov The anthraquinone portion acts as a delivery system, intercalating into the DNA minor groove and positioning the enediyne for its destructive action. nih.govnih.gov

Key rational design principles focus on:

Modulating Redox Potential: The redox potential of the anthraquinone can be altered by introducing electron-withdrawing or -donating substituents. This tuning can influence the bioreductive activation of the enediyne, a critical step for initiating DNA cleavage. nih.gov For instance, the introduction of electron-withdrawing groups on the anthraquinone ring can enhance DNA binding but may reduce cleavage efficiency due to steric hindrance.

Altering DNA Intercalation: Modifications to the anthraquinone moiety can change the kinetics and specificity of DNA intercalation. This allows for the exploration of how binding affinity and orientation impact the efficiency and sequence selectivity of DNA damage.

Controlling Bergman Cyclization: The reactivity of the enediyne core towards Bergman cyclization can be tuned by altering the strain within the 10-membered ring. nih.govrsc.org Modifications to the peripheral structure, such as the epoxide ring present in the parent compound Dynemicin A, can significantly impact the activation barrier for cyclization. smu.edu this compound, which possesses a vicinal diol instead of an epoxide, showcases how subtle structural changes can influence reactivity.

Introducing Functional Handles: The synthesis of analogs with strategically placed functional groups allows for the attachment of other molecules, such as targeting ligands or imaging agents, paving the way for the development of antibody-drug conjugates (ADCs). researchgate.net

Synthetic Strategies for Core Structure Modifications and Peripheral Moiety Alterations

The chemical complexity of dynemicins necessitates highly convergent synthetic strategies to allow for late-stage diversification and the efficient assembly of analogs. psu.eduacs.org

Common strategies include:

Convergent Synthesis: This approach involves the separate synthesis of the two main fragments—the functionalized anthraquinone and the 10-membered enediyne macrocycle—which are then coupled at a late stage. psu.eduacs.org This method minimizes linear steps and facilitates the preparation of a wide variety of analogs by modifying either fragment before the coupling reaction. psu.eduacs.org

Diels-Alder Cycloaddition/Oxidation: The anthraquinone moiety is often constructed using a Diels-Alder reaction between a reactive diene, such as an isobenzofuran, and a quinone imine, followed by an oxidation step. psu.edu This allows for the introduction of various substituents on the anthraquinone ring.

Palladium-Mediated Cross-Coupling: The strained 10-membered enediyne core is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. mdpi.com This method effectively forms the enediyne with control over the stereochemistry.

Mutasynthesis: This technique combines chemical synthesis with biosynthesis. nih.govresearchgate.net By feeding chemically synthesized, modified precursors to a mutant strain of the dynemicin-producing microorganism that is blocked in the biosynthesis of that precursor, novel analogs can be generated. nih.govresearchgate.net This has been successfully used to create derivatives with modifications in the A-ring of the anthraquinone. nih.govresearchgate.net

Preparation of Anthraquinone-Modified and Glycoside-Modified Analogs

Anthraquinone-Modified Analogs:

A primary focus of analog synthesis has been the modification of the anthraquinone unit to fine-tune the molecule's interaction with DNA and its activation profile. nih.govpsu.edu

A-Ring Modifications: Precursor-directed biosynthesis and mutasynthesis have enabled the preparation of analogs with substitutions on the A-ring of the anthraquinone. nih.gov These modifications can enhance DNA binding and allow for the tuning of the bioreductive activation required for DNA cleavage. nih.gov

Dideoxy Analogs: Synthetic routes have been developed to produce analogs lacking one or both of the hydroxyl groups on the anthraquinone A-ring. psu.edu For example, dideoxydynemicin A was synthesized and shown to have altered DNA cleavage efficiency depending on the activating agent (glutathione vs. NADPH) compared to the natural product. psu.edu

Electron-Withdrawing Group Substitution: The introduction of groups like nitro (-NO₂) on the anthraquinone can alter DNA intercalation kinetics. While enhancing binding, such modifications have been shown to reduce cleavage efficiency, likely due to steric effects.

Glycoside-Modified Analogs:

While Dynemicin A itself does not have a carbohydrate moiety, the broader enediyne family includes members like calicheamicin (B1180863) and esperamicin (B1233071), where sugar residues play a crucial role in DNA recognition and binding. smu.eduoup.com The synthesis of glycosylated dynemicin analogs is a strategy to potentially improve sequence specificity and cellular uptake. researchgate.netrsc.orgmdpi.com

Strategies for Glycosylation: The synthesis of glycosides is a well-established field, but it remains a challenging task requiring careful protection and deprotection steps. mdpi.com Methods often involve the use of glycosyl donors like trichloroacetimidates or thioglycosides to attach a sugar moiety to the aglycone (the non-sugar part, in this case, the dynemicin core). rsc.org

Rationale for Glycosylation: The addition of sugar units can increase the water solubility of the molecule and mediate specific interactions within the minor groove of DNA. oup.com The structural similarity of C-glycosides to O-glycosides, coupled with their increased resistance to enzymatic degradation, makes them attractive targets for creating more stable dynemicin analogs. researchgate.net

Investigating the Impact of Structural Changes on Molecular Interaction Profiles and Bergman Cyclization Reactivity

The synthesis of a diverse library of analogs allows for systematic investigation into how specific structural features influence the molecule's function. psu.edu

Molecular Interaction Profiles: Changes in the anthraquinone structure directly affect how the molecule binds to DNA. nih.gov Computer modeling and DNA cleavage pattern analysis are used to study these interactions. nih.govpnas.orgnih.gov For example, the cleavage patterns of dynemicin with branched DNA molecules show specific sites of enhanced affinity near the branch points, and these patterns are altered by intercalating drugs, confirming the role of the anthraquinone in binding. nih.gov

Bergman Cyclization Reactivity: The rate of the Bergman cyclization is highly sensitive to the geometry and strain of the enediyne ring. nih.govrsc.orgcsus.edu

Epoxide vs. Diol: The parent compound, Dynemicin A, has an epoxide that, upon reductive activation, opens to trigger the Bergman cyclization. nih.govsmu.edu In this compound, this epoxide is replaced by a vicinal diol, which leads to reduced DNA cleavage activity, highlighting the critical role of the epoxide in the activation mechanism.

Computational Studies: Quantum mechanics/molecular mechanics (QM/MM) studies have been employed to model the Bergman cyclization within the DNA minor groove. smu.edumpg.de These calculations show that the DNA environment can influence the reaction barrier. For instance, for some acyclic enediyne models, the DNA environment can significantly lower the activation barrier, making a previously unfeasible reaction possible under physiological conditions. smu.edu

Substituent Effects: The introduction of bulky groups on the enediyne core can sterically hinder the cyclization process, leading to a dramatic decrease in cytotoxicity. Conversely, modifications that increase the strain of the enediyne ring or facilitate the conformational changes needed for cyclization can enhance reactivity. smu.edu

The table below summarizes the impact of selected structural modifications on the properties of Dynemicin analogs.

| Modification Type | Specific Change | Impact on DNA Binding/Interaction | Impact on Bergman Cyclization/Activity | Reference |

| Anthraquinone | Electron-withdrawing group (e.g., -NO₂) | Enhanced binding | Reduced cleavage efficiency | |

| Anthraquinone | Dideoxy (removal of -OH groups) | Altered sequence specificity | Varied efficiency with different activators | psu.edu |

| Enediyne Core | Replacement of epoxide with vicinal diol (this compound) | - | Reduced DNA cleavage activity | |

| Enediyne Core | Bulky substituent at C10 | - | Inhibited cyclization, diminished cytotoxicity |

This table is generated based on available research data and is for illustrative purposes.

Development of Model Compounds for Mechanistic Studies

Due to the complexity and high reactivity of the full dynemicin structure, simplified model compounds are often synthesized to study specific aspects of the mechanism. psu.eduacs.org

Core Structure Models: The azabicyclo[7.3.1]enediyne core structure of dynemicin has been synthesized independently. acs.orgrsc.org Studies on these simplified cores have revealed key chemical properties, such as an unusual bridgehead enolization, and have allowed for the investigation of the intrinsic reactivity of the enediyne system without the influence of the anthraquinone. acs.orgrsc.org

Acyclic Enediyne Models: Simple acyclic enediynes are used to study the fundamental principles of the Bergman cyclization and the factors that influence its activation barrier, such as electronic effects and substituent-induced strain. mdpi.com

Surrogates for Computational Studies: For computational modeling, truncated and simplified structural analogs are often used to make the calculations more manageable. rsc.org These models, representing the "triggered" or activated forms of dynemicins, help to elucidate the energetics and conformational changes that occur during the activation and cyclization process. rsc.orgsmu.edu For example, simplified models of the activated form of Dynemicin A (with the epoxide ring opened) show a significantly lower barrier to Bergman cyclization compared to the untriggered form. smu.edu

These model systems provide invaluable insights that guide the design of more complex and potent analogs of this compound and other members of the enediyne family.

Advanced Spectroscopic and Analytical Research Techniques Applied to Dynemicin O

High-Resolution NMR Spectroscopic Analysis for Structural Elucidation and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural determination of dynemicin-related molecules. rsc.orgmdpi.com Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers have been able to piece together the complex framework of these natural products.

In the study of a C—N coupled metabolite of Dynemicin A, 1H NMR spectroscopy was crucial in identifying key structural features. nih.gov The spectra revealed characteristic signals corresponding to an anthracene (B1667546) core and a 1,2-disubstituted benzene (B151609) ring, indicating a Bergman rearrangement product of an enediyne precursor. nih.gov Furthermore, specific chemical shifts and coupling patterns helped to deduce the presence of a 1-methyl-cyclohexene substructure in the F-ring and a carbonyl group. nih.gov

Similarly, for an anthracene intermediate in dynemicin biosynthesis, a suite of 1D and 2D NMR experiments, including 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC), were employed. nih.gov These analyses identified three isolated aromatic spin systems and a carbonyl group, which were essential in proposing an anthracene derivative structure. nih.gov The use of 13C-labeled sodium acetate (B1210297) in fermentation enhanced the 13C NMR signals, facilitating a more detailed structural analysis. nih.gov

The following table summarizes key 1H NMR chemical shifts observed for a C—N coupled metabolite of Dynemicin A, aiding in its structural elucidation. nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) |

| 1,2-disubstituted benzene ring | 7.21, 7.17, 7.05, 6.83 |

| F-ring methyl group | 2.14 |

| Vinyl hydrogen | > 5.38 |

| C21 hydrogen | 6.17 |

This table is based on data reported for a Bergman rearrangement product of a dynemicin precursor and illustrates the application of 1H NMR in identifying specific structural motifs. nih.gov

Mass Spectrometry Techniques for Metabolite Profiling, Reaction Monitoring, and Derivative Characterization

Mass spectrometry (MS) is a powerful tool for analyzing complex biological mixtures and has been extensively used in the study of dynemicin biosynthesis and the characterization of its metabolites and derivatives. nih.govresearchgate.net Both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide crucial information on the molecular weight and fragmentation patterns of these compounds. mdpi.comnih.govwikipedia.org

In the investigation of an anthracene intermediate, electron-impact mass spectrometry (EI-MS) was utilized when electrospray ionization (ESI-MS) proved ineffective. nih.gov EI-MS provided a clear nominal mass and a prominent fragmentation ion, which, upon exact mass analysis, led to the determination of the molecular formula and the unexpected presence of iodine. nih.gov UPLC-ESI-MS was also employed to demonstrate the incorporation of a 13C-labeled precursor into Dynemicin A, confirming its role as an on-pathway intermediate. nih.gov

Furthermore, UPLC-ESI-MS analysis of HPLC-purified products from genetically modified M. chersina strains revealed masses consistent with the loss of a single oxygen atom from Dynemicin A, establishing the function of specific P450 enzymes in its biosynthesis. nih.gov The fragmentation patterns observed in mass spectra are critical for deducing the structure of unknown metabolites. savemyexams.comlibretexts.orgmiamioh.edu

The table below shows the mass spectrometry data for key intermediates and derivatives in dynemicin research.

| Compound/Intermediate | Mass Spectrometry Technique | Observed m/z | Significance |

| Anthracene Intermediate | EI-MS | 361.9268 [M]+ | Confirmed molecular formula C15H7IOS and presence of iodine. nih.gov |

| Dynemicin A P450 Metabolites | UPLC-ESI-MS | Consistent with loss of one oxygen atom from Dynemicin A | Elucidated the role of specific P450 enzymes in hydroxylation. nih.gov |

| C—N Coupled Metabolite | HRMS | --- | Confirmed molecular formula and aided in structural elucidation. nih.gov |

This table summarizes key mass spectrometry findings that were instrumental in understanding the biosynthesis and structure of dynemicin-related compounds.

X-ray Crystallography Studies of Dynemicin-related Enzymes (e.g., DynF) and Molecular Complexes

X-ray crystallography has provided invaluable atomic-level insights into the structure of enzymes involved in the dynemicin biosynthetic pathway. The crystal structure of DynF, a protein from the dynemicin gene cluster in Micromonospora chersina, was determined to a resolution of 1.50 Å. nih.govnih.govebi.ac.ukviictr.org

The structure revealed that DynF is a dimeric, eight-stranded β-barrel. nih.govnih.gov A significant finding was the presence of palmitic acid bound within a cavity inside the β-barrel. nih.govnih.gov This observation suggests that DynF may be involved in binding the polyene precursor, which is a central step in the formation of the ten-membered enediyne core of dynemicin. nih.govnih.gov

Similarly, the crystal structure of DynU16, another protein from the dynemicin biosynthetic gene cluster, was solved at 1.5 Å resolution. rcsb.org DynU16 adopts a di-domain helix-grip fold with a uniquely positioned open cavity connecting the domains. rcsb.org The elongated shape of this cavity appears compatible with the geometry of a linear polyene, suggesting its involvement in the early stages of dynemicin biosynthesis. rcsb.org The structure of the acyltransferase (AT) domain of DynE8 has also been determined, providing insights into its substrate specificity. researchgate.net

The following table summarizes the key crystallographic data for DynF. nih.gov

| Protein | Resolution (Å) | Space Group | Unit Cell Dimensions (Å, °) | Key Structural Feature |

| DynF | 1.50 | P21 | a = 57.42, b = 184.53, c = 59.40, β = 95.6 | Dimeric eight-stranded β-barrel with a bound palmitic acid molecule. nih.govnih.govacs.org |

| DynU16 | 1.50 | --- | --- | Di-domain helix-grip fold with an elongated open cavity. rcsb.org |

This table highlights the high-resolution structural information obtained for DynF and DynU16, which is crucial for understanding their functions in dynemicin biosynthesis.

Spectroscopic Probes and Assays for Studying DNA Interaction Dynamics and Cleavage Events

A variety of spectroscopic probes and assays have been developed to investigate the interaction of dynemicins with DNA and to characterize the resulting cleavage events. These studies are fundamental to understanding the mechanism of action of this class of potent antitumor antibiotics.

DNA cleavage assays are a primary tool in this area. pnas.org Typically, supercoiled plasmid DNA (form I) is incubated with the dynemicin compound and a reducing agent like NADPH or a thiol compound. pnas.org The resulting DNA damage, which converts the supercoiled form to nicked relaxed circular DNA (form II) and linearized DNA (form III), is then analyzed by agarose (B213101) gel electrophoresis. pnas.orgresearchgate.net Densitometric scanning of the autoradiograms from these gels allows for the quantification of DNA cleavage frequencies. pnas.org

Studies have shown that Dynemicin A preferentially cleaves DNA at the 3' side of purine (B94841) bases, particularly at 5'-GC, 5'-GT, and 5'-AG sequences. pnas.org The anthraquinone (B42736) portion of the molecule is believed to intercalate into the minor groove of the DNA helix, which positions the enediyne "warhead" for DNA cleavage. nih.gov This interaction can be probed using other DNA-binding molecules. For instance, pretreatment of DNA with minor groove binders like distamycin A and anthramycin (B1237830) inhibits dynemicin-mediated cleavage, supporting the minor groove binding model. pnas.org

Fluorescence spectroscopy has also been employed to study the interaction of dynemicin analogs with DNA. thejamesonlab.comacs.org The binding of these compounds to DNA can lead to changes in their fluorescence properties, such as an increase in fluorescence intensity and a shift in the emission wavelength, which can be used to determine binding parameters. acs.org

The table below outlines the key assays and probes used to study Dynemicin O's interaction with DNA.

| Assay/Probe | Principle | Information Obtained |

| Plasmid DNA Cleavage Assay | Separation of supercoiled, nicked, and linear DNA forms by agarose gel electrophoresis after incubation with dynemicin. pnas.org | Quantifies DNA cleavage efficiency and identifies preferential cleavage sites. pnas.orgnih.gov |

| Competitive Binding Assays | Pre-incubation of DNA with known DNA-binding agents (e.g., distamycin A) before adding dynemicin. pnas.org | Determines the DNA groove preference for dynemicin binding. pnas.org |

| Fluorescence Spectroscopy | Monitoring changes in the fluorescence of dynemicin analogs upon binding to DNA. thejamesonlab.comacs.org | Characterizes the binding affinity and mode of interaction with DNA. acs.org |

| Restriction Endonuclease Protection Assay (REPA) | Using type IIS restriction endonucleases to probe the occupancy of a DNA-binding site. protocols.io | Qualitatively and quantitatively studies the interactions of proteins and small molecules with DNA. protocols.io |

This table summarizes the main experimental approaches used to elucidate the DNA interaction and cleavage mechanism of dynemicins.

Chromatographic and Separation Methodologies for Complex Mixture Analysis and Purity Assessment

Chromatographic techniques are indispensable for the isolation, purification, and analysis of dynemicins and their biosynthetic intermediates from complex fermentation broths and reaction mixtures. nih.govkhanacademy.orgmoravek.com High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool in this regard. sinobiological.com

In the study of dynemicin biosynthesis, HPLC was used to analyze the production of Dynemicin A and related intermediates in various mutant strains of M. chersina. nih.gov A gradient method with a C18 column was employed to separate the components of the crude extracts, with detection at wavelengths specific for the dynemicin chromophore. nih.gov For purification, a multi-step process involving flash chromatography on silica (B1680970) gel followed by size-exclusion chromatography on Sephadex LH-20 has been reported. nih.gov

Reverse-phase HPLC has also been crucial for the purification of synthetic dynemicin analogs, which were found to be unstable on silica gel. psu.edu Furthermore, co-injection of synthetic and natural Dynemicin A on a reverse-phase HPLC column was used to confirm their identity. psu.edu HPLC is also a primary technique for assessing the chiral purity of complex molecules. skpharmteco.com The combination of HPLC with quantitative NMR (HPLC-qNMR) offers a powerful method for purity assessment. rsc.org

The following table provides examples of chromatographic conditions used for the analysis and purification of dynemicin-related compounds.

| Chromatographic Technique | Stationary Phase | Mobile Phase | Application |

| HPLC | Prodigy ODS3 (C18), 5 µm nih.gov | Acetonitrile/water gradient with 0.1% formic acid nih.gov | Analysis of Dynemicin A production in M. chersina mutants. nih.gov |

| Flash Chromatography | Silica Gel | Ethyl acetate/hexanes gradient psu.edu | Initial purification of crude dynemicin analogs. nih.govpsu.edu |

| Size-Exclusion Chromatography | Sephadex LH-20 | --- | Final purification of acetylated dynemicin intermediates. nih.gov |

| Reverse-Phase HPLC | --- | --- | Purification of unstable synthetic dynemicin analogs. psu.edu |

| Preparative HPLC | Luna® C18, 5µm | Acetonitrile/0.1% aqueous formic acid gradient | Isolation and purification of phenolic compounds from natural extracts. nih.gov |

This table illustrates the diverse chromatographic methods and conditions that have been successfully applied in dynemicin research, from analytical-scale monitoring to preparative-scale purification.

Computational Chemistry and Molecular Modeling Studies of Dynemicin O

Quantum Mechanical (QM) Calculations for Reactivity Prediction (e.g., Bergman cyclization barriers, biradical stability)

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and reactivity of Dynemicin O, particularly its hallmark reaction, the Bergman cyclization. europa.eu These calculations can predict the energy barriers for reactions and the stability of transient intermediates like biradicals.

Studies on the closely related Dynemicin A have employed Density Functional Theory (DFT) to model the Bergman cyclization. smu.edu For the triggered form of Dynemicin A, the untriggered molecule has a high barrier for this reaction (52 kcal/mol), which is significantly lowered to 16.7 kcal/mol upon activation via epoxide opening. smu.edu This reduction in the activation barrier is crucial for the compound's ability to cyclize under physiological conditions. The cyclization reaction for the triggered form is calculated to be slightly exothermic by -2.8 kcal/mol, leading to a kinetically stable singlet biradical. smu.edu

Further QM/MM (Quantum Mechanics/Molecular Mechanics) studies, which treat the reactive core with high-level QM methods and the surrounding environment with classical mechanics, provide a more accurate picture of the reaction within a biological context, such as the minor groove of DNA. smu.edu For instance, the Bergman cyclization barrier for triggered Dynemicin A in the gas phase was calculated to be 20.4 kcal/mol. smu.edu Another study using the B3LYP/3-21G level of theory reported a similar energy barrier of 19.4 kcal/mol for the alcohol form of Dynemicin A. smu.edu These computational approaches are critical for predicting how structural modifications, such as the vicinal diol in this compound that replaces the epoxide of Dynemicin A, would alter the cyclization barrier and subsequent biradical stability.

Table 1: Calculated Bergman Cyclization Energy Barriers for Dynemicin A Analogs This table presents data for Dynemicin A, which serves as a model for understanding the reactivity of this compound.

| Compound State | Computational Method | Energy Barrier (kcal/mol) | Source |

| Untriggered Dynemicin A | DFT | 52.0 | smu.edu |

| Triggered Dynemicin A | DFT | 16.7 | smu.edu |

| Triggered Dynemicin A (gas phase) | QM/MM | 20.4 | smu.edu |

| Dynemicin A alcohol form | B3LYP/3-21G | 19.4 | smu.edu |

Molecular Dynamics (MD) Simulations of Dynemicin-Biomolecule Interactions (e.g., DNA intercalation complex, conformational changes)

Molecular dynamics (MD) simulations offer a cinematic view of the interactions between dynemicins and their biological targets, primarily DNA. nih.govresearchgate.net These simulations model the movement of every atom in the system over time, revealing the dynamic processes of binding, intercalation, and the resulting conformational changes in both the drug and the DNA.

MD studies have been crucial in exploring how dynemicins fit into DNA. smu.eduacs.org For a molecule like Dynemicin A to intercalate, the DNA helix must widen from a typical 3-4 angstrom separation between strands to about 7-8 angstroms to accommodate the ligand. wikipedia.org MD simulations can model this "induced fit" process. They show that the anthraquinone (B42736) portion of the molecule intercalates between DNA base pairs, which serves to anchor the enediyne moiety within the minor groove. smu.edupnas.org

These simulations also illuminate the significant conformational changes that occur upon binding. The process can involve the loosening of the surrounding solvent shell, rearrangement of counterions, and geometric changes in the DNA minor groove to adapt to the drug's shape. smu.edu There has been considerable debate, informed by MD studies, about the timing of the activation step—whether the reactive epoxide of Dynemicin A opens before or after docking into the DNA. smu.edu Such simulations are vital for understanding how the structural differences in this compound influence its specific binding dynamics and the conformational shifts it induces in DNA.

Molecular Docking Studies for Binding Mode and Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com For this compound, docking studies are employed to predict how it binds to DNA, identifying the most likely binding sites and the specific intermolecular interactions that stabilize the complex.

Docking simulations for Dynemicin A have been performed using force fields like CHARMM. smu.edu These studies investigate the molecule's insertion into the DNA helix. smu.edu A proposed "insertion-intercalation" model, developed through extensive computational work, suggests a mechanism that can explain various experimental observations, such as the ratio of single-strand to double-strand DNA cleavage. smu.edu This model posits that the molecule first inserts into the minor groove, followed by the intercalation of the anthraquinone core. smu.edu

The accuracy of docking is evaluated using scoring functions that estimate the binding affinity. mdpi.com These studies help elucidate the preference of dynemicins for certain DNA sequences and the role of the anthraquinone moiety in guiding the enediyne core to its target. pnas.org By predicting the precise binding mode, docking studies provide a static snapshot that serves as a starting point for more extensive molecular dynamics simulations. dntb.gov.ua

In Silico Design and Screening of Novel Dynemicin Analogs and Derivatives

In silico (computer-based) methods are powerful tools for the rational design and screening of novel dynemicin analogs with potentially improved therapeutic properties. rsc.org This computational approach allows researchers to design and evaluate thousands of hypothetical compounds, prioritizing the most promising candidates for chemical synthesis and biological testing, thereby saving significant time and resources. nih.gov

The process begins with the known structure of a parent compound like this compound. Based on an understanding of its structure-activity relationships, new derivatives are designed by modifying specific functional groups. nih.gov For example, analogs might be designed to alter DNA binding affinity, modulate the Bergman cyclization activation barrier, or improve selectivity for cancer cells.

These newly designed virtual compounds are then subjected to a screening pipeline. This typically involves molecular docking to predict their binding affinity to DNA and QM calculations to assess their reactivity. nih.gov This methodology was used in the design of prodrugs of dynemicin analogs, where computational modeling helped conceive molecules that could be activated under specific biological conditions. nih.gov Studies on synthetic analogs have been instrumental in understanding the precise mechanism of DNA cleavage, highlighting the importance of this design-and-test cycle. acs.org

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves identifying the stable three-dimensional arrangements (conformations) of a molecule and determining their relative energies. nii.ac.jp For a complex and strained molecule like this compound, understanding its conformational preferences is key to explaining its stability, reactivity, and binding behavior.

Computational methods, particularly quantum mechanical calculations, are used to map the potential energy surface of the molecule. This landscape reveals the low-energy (more stable) conformations and the energy barriers that must be overcome to transition between them. Studies on deoxy-dynemicin A have used DFT (B3LYP) calculations to analyze the conformation of its constituent rings and have compared the results to experimental X-ray crystallography data. smu.edu The puckering parameters, which describe the 3D shape of the rings, can be precisely calculated. smu.edufigshare.com This analysis is critical for understanding the strain within the 10-membered enediyne ring, which directly influences the barrier to the Bergman cyclization.

Table 2: Conformational Analysis of Deoxy-dynemicin A Rings This table presents data for a Dynemicin A derivative, illustrating the type of conformational data obtained through computational analysis that is applicable to this compound.

| Ring | Method | Total Puckering Amplitude (Q) | Phase Angle (φ) (degrees) | Source |

| D | X-ray | 0.426 | 346.0 | smu.edu |

| B3LYP | 0.435 | 342.3 | smu.edu | |

| E | X-ray | 0.371 | 134.2 | smu.edu |

| B3LYP | 0.374 | 133.2 | smu.edu |

Future Directions and Emerging Research Avenues for Dynemicin O

Development of Novel Synthetic Methodologies for Enediyne Scaffolds and Anthraquinone (B42736) Fused Systems

The structural complexity of Dynemicin O and its analogs has spurred the development of innovative synthetic strategies. The total synthesis of these molecules is a formidable task, often requiring lengthy and complex reaction sequences. digitellinc.com This complexity has limited the generation of diverse analogs for clinical evaluation. digitellinc.com Consequently, a primary focus of future research is the creation of more convergent and efficient synthetic routes. psu.edu

A key area of development is the synthesis of the enediyne scaffold itself. Researchers are exploring novel methods for constructing the nine- or ten-membered ring system that houses the reactive diyne and ene functionalities. rsc.orgwikipedia.org These efforts include the use of non-classical carbene and carbenoid intermediates to form the enediyne core, offering potentially more sustainable and cheaper alternatives to existing methods. ucl.ac.uk Another approach involves the use of transition metal catalysis, such as gold-catalyzed reactions, to construct related acetylenic structures. rsc.org

Simultaneously, significant effort is being directed towards the synthesis of the anthraquinone portion of the molecule and its fusion to the enediyne core. nih.govnih.govresearchgate.net Strategies such as the Diels-Alder reaction and the Hauser-Kraus Annulation are being employed to construct the anthraquinone system. nih.gov The development of methods to fuse different heterocycles to the anthraquinone core is also an active area of research, aiming to create new generations of derivatives with potentially improved properties. nih.gov The ultimate goal is to develop synthetic routes that allow for late-stage diversification, enabling the rapid production of a wide array of analogs with varied substitution patterns on both the enediyne and anthraquinone moieties. psu.edu

Advanced Understanding of Biosynthetic Regulation and Engineering for Enhanced Production and Diversification

The biosynthesis of this compound and other anthraquinone-fused enediynes (AFEs) is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). digitellinc.comscispace.com A deeper understanding of the regulatory networks governing the expression of these genes is crucial for enhancing the production of these valuable compounds. uq.edu.au The biosynthesis of many natural products is often tightly regulated and the corresponding BGCs can be silent under standard laboratory conditions. wikipedia.orguq.edu.au

Future research will focus on elucidating the specific roles of regulatory genes within the dynemicin BGC. scispace.com This knowledge can then be applied to engineer the producing organism, Micromonospora chersina, for increased yields. researchgate.netresearchgate.net Techniques such as ribosome engineering and the optimization of fermentation conditions have already shown promise in improving the production of related enediynes. scispace.com

Furthermore, a detailed understanding of the biosynthetic pathway opens the door to "mutasynthesis" and "precursor-directed biosynthesis." digitellinc.comnih.gov In this approach, a mutant strain of the producing organism, blocked in a specific step of the biosynthetic pathway, is fed with synthetic analogs of the natural intermediate. digitellinc.comnih.gov This strategy allows for the creation of novel dynemicin derivatives that are difficult to access through total synthesis alone. For example, a mutant of M. chersina with a deleted orf15 gene, which is essential for the production of the iodoanthracene-γ-thiolactone precursor, can be supplemented with chemically synthesized analogs of this intermediate to produce a library of unnatural dynemicin analogs. digitellinc.comnih.gov This powerful combination of chemical synthesis and genetic manipulation holds immense promise for diversifying the structures of AFEs. digitellinc.com

Integration of Multi-Omics Data and Systems Biology for Comprehensive Mechanistic Insight

To gain a holistic understanding of this compound's mechanism of action and the intricate cellular processes it affects, researchers are turning to systems biology and the integration of multi-omics data. slideshare.netresearchgate.netfrontiersin.org This approach moves beyond a reductionist view and aims to analyze the complex interplay of genes, proteins, and metabolites within a biological system. slideshare.net

By combining data from genomics, transcriptomics, proteomics, and metabolomics, scientists can construct comprehensive models of how cells respond to this compound. frontiersin.orgnih.govnih.gov For instance, transcriptomic analysis can reveal which genes are up- or down-regulated in response to the compound, providing clues about the cellular pathways that are perturbed. Proteomic studies can identify the proteins that directly interact with this compound or are part of the downstream signaling cascades. Metabolomic profiling can uncover changes in the cellular metabolic state induced by the drug.

The integration of these diverse datasets requires sophisticated computational tools and methodologies. nih.govfrontlinegenomics.com Network-based approaches, for example, can be used to visualize and analyze the complex interaction networks of molecules affected by this compound, helping to identify key nodes and pathways that are critical for its biological activity. researchgate.netfrontlinegenomics.com This comprehensive, systems-level view is expected to provide deeper mechanistic insights that can guide the development of more effective and targeted therapies. frontiersin.org

Exploration of Novel Molecular Targets and Interaction Modes Beyond Canonical DNA Cleavage

The primary mechanism of action of this compound and other enediynes is their ability to cleave double-stranded DNA. nih.govpnas.org This process is initiated by the intercalation of the anthraquinone moiety into the DNA minor groove, followed by the activation of the enediyne core, which generates a highly reactive diradical species that abstracts hydrogen atoms from the DNA backbone. nih.govpnas.org

However, emerging research suggests that the biological activity of dynemicins may not be solely attributed to DNA cleavage. There is growing interest in exploring novel molecular targets and alternative interaction modes. For example, some studies have hinted at the possibility of other cellular components being targeted by these reactive molecules. The evaluation of synthetic dynemicin analogs has revealed variations in the efficiency of DNA cleavage, suggesting that subtle structural modifications can influence their biological activity in ways that are not yet fully understood. psu.edu

Future investigations will likely employ a variety of techniques to identify new binding partners and cellular targets for this compound. This could involve affinity-based proteomics approaches to pull down interacting proteins or computational modeling to predict potential binding sites on other macromolecules. Understanding these non-canonical interactions could open up new therapeutic applications for dynemicin analogs and provide a more complete picture of their mechanism of action. researchgate.net

Overcoming Synthetic and Mechanistic Elucidation Challenges in the Dynemicin Series

Despite significant progress, numerous challenges remain in the study of the dynemicin series of compounds. From a synthetic perspective, the inherent reactivity and structural complexity of these molecules continue to pose significant hurdles. digitellinc.comnih.gov The development of scalable and cost-effective synthetic routes is essential for the clinical development of dynemicin-based therapeutics. nih.gov

Mechanistically, a complete understanding of the factors that govern the activation of the enediyne core and the subsequent DNA cleavage cascade is still lacking. psu.edu While the general mechanism is understood, the subtle interplay between the different functional groups and the influence of the cellular environment on the reactivity of the molecule require further investigation. psu.edu For example, the role of enzymatic activation in vivo is an area of active research. acs.org

Computational studies, such as quantum mechanics/molecular mechanics (QM/MM) simulations, are becoming increasingly powerful tools for probing the intricate details of the Bergman cyclization reaction and the interaction of dynemicin with DNA. smu.edusmu.edu These computational approaches, in conjunction with experimental studies, will be crucial for overcoming the challenges in mechanistic elucidation. Addressing these synthetic and mechanistic challenges will be key to unlocking the full therapeutic potential of this compound and its analogs.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate Dynemicin O’s antitumor mechanisms using established frameworks like PICO/PECO?

- Methodological Answer : Use the PECO framework (Population, Exposure, Comparison, Outcome) to structure hypotheses. For example:

- Population: Cancer cell lines (e.g., HeLa, MCF-7).

- Exposure: this compound at varying concentrations.

- Comparison: Untreated cells or cells treated with a control compound.

- Outcome: Apoptosis rates, DNA damage markers (e.g., γH2AX), or cytotoxicity (IC50 values).

- Refine the question iteratively using literature reviews ( ) and predefine "shell tables" to organize variables (). Validate feasibility through pilot studies .

Q. What experimental designs are optimal for initial studies on this compound’s bioactivity and stability?

- Methodological Answer : Start with in vitro assays (e.g., cell viability assays, UV-Vis spectroscopy for stability). Use a factorial design to test variables like pH, temperature, and solvent systems. Include triplicate replicates to assess reproducibility (). Avoid redundant data presentation (e.g., report spectral trends textually instead of including raw UV/IR graphs) (). Cross-validate results with orthogonal methods (e.g., HPLC for purity) .

Q. How should researchers conduct a systematic literature review on this compound’s structural analogs and their bioactivity?

- Methodological Answer : Use databases like Web of Science ( ) and Chemotion () to locate peer-reviewed articles. Apply Boolean operators (AND/OR) for terms like "enediyne antibiotics" AND "antitumor activity." Exclude non-academic sources ( ). Categorize findings into conceptual buckets (e.g., synthesis routes, mechanistic studies) and prioritize primary sources ( ) .

Advanced Research Questions

Q. How can omics data (genomics, proteomics) resolve contradictions in this compound’s mechanism of action across studies?

- Methodological Answer : Integrate transcriptomic data (RNA-seq) to identify differentially expressed genes post-treatment. Use statistical power analysis () to determine sample size adequacy. Apply pathway enrichment tools (e.g., DAVID, STRING) to map biological processes. Address discrepancies by comparing datasets across cell types and dosages, highlighting confounding variables (e.g., hypoxia effects). Validate hypotheses with CRISPR knockouts of target genes .

Q. What computational strategies support the design of this compound derivatives with enhanced selectivity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to DNA or target proteins. Use density functional theory (DFT) to model electronic properties influencing reactivity (). Cross-reference results with experimental SAR (structure-activity relationship) data. Deposit computational workflows in FAIR-compliant repositories like RADAR4Chem () .

Q. How can researchers reconcile conflicting reports on this compound’s redox-dependent DNA cleavage efficacy?

- Methodological Answer : Conduct controlled in vitro DNA cleavage assays under standardized redox conditions (e.g., glutathione gradients). Employ kinetic modeling to quantify cleavage rates and compare with prior studies. Use meta-analysis techniques ( ) to assess bias in experimental setups (e.g., differences in buffer systems). Publish raw datasets in nmrXiv or Chemotion for transparency () .

Q. What integrative approaches validate this compound’s in vivo efficacy while addressing pharmacokinetic limitations?

- Methodological Answer : Combine PK/PD modeling (e.g., compartmental analysis) with tumor xenograft studies. Use LC-MS/MS to quantify plasma and tissue concentrations. Address low solubility via nanoformulation (liposomes) and compare bioavailability metrics. Reference NIH guidelines for animal study reproducibility () .

Methodological Best Practices

- Data Management : Use ELNs (Electronic Lab Notebooks) like Chemotion for traceability ().

- Statistical Rigor : Predefine alpha values (e.g., p < 0.01) and correct for multiple comparisons (e.g., Bonferroni) ().

- Reproducibility : Document instrument parameters (e.g., NMR spectrometer settings) and synthetic protocols in line with ACS guidelines ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.